molecular formula C19H21N3O3S2 B11437045 3-(4-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

3-(4-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11437045
M. Wt: 403.5 g/mol
InChI Key: KVYMKOZSOKEDHD-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrrolidinyl ethylsulfanyl group, and a thienopyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidinone Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidinone core. Reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. Common reagents include methoxybenzene and suitable electrophiles.

    Attachment of the Pyrrolidinyl Ethylsulfanyl Group: This step involves the nucleophilic substitution reaction where the pyrrolidinyl ethylsulfanyl group is attached to the core structure. Reagents such as pyrrolidine and ethylsulfanyl compounds are used under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-METHOXYPHENYL)-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in the thienopyrimidine class share structural similarities but may differ in their functional groups and biological activities.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups may exhibit similar chemical properties but differ in their overall structure and applications.

    Pyrrolidinyl Compounds: Compounds containing pyrrolidinyl groups may have comparable reactivity but distinct biological effects.

Uniqueness

3-(4-METHOXYPHENYL)-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H21N3O3S2/c1-25-14-6-4-13(5-7-14)22-18(24)17-15(8-11-26-17)20-19(22)27-12-16(23)21-9-2-3-10-21/h4-7H,2-3,8-12H2,1H3

InChI Key

KVYMKOZSOKEDHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC4

Origin of Product

United States

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